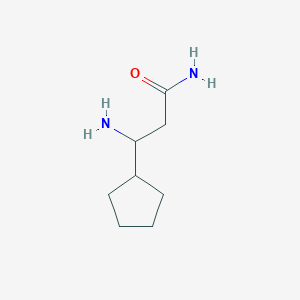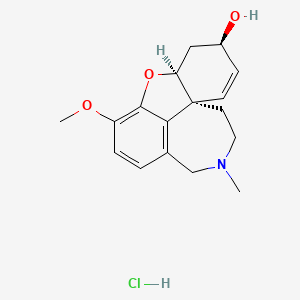
Galanthamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis), Caucasian snowdrop (Galanthus caucasicus), and red spider lily (Lycoris radiata) . It is primarily known for its role as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This property makes it valuable in the treatment of mild to moderate Alzheimer’s disease and other memory impairments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Galanthamine hydrochloride can be synthesized through various methods. One notable method involves an eleven-step synthesis starting from commercially available materials . This process includes key steps such as the Mitsunobu reaction and intramolecular Heck reaction, leading to the formation of narwedine, an immediate precursor to galanthamine .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. A patented method includes soaking raw fine powder in aqueous alkali solution, followed by supercritical liquid extraction using CO2 . The extracts are then dissolved in aqueous hydrochloric acid, filtered, and subjected to column chromatography for further purification .
Analyse Des Réactions Chimiques
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: It can participate in substitution reactions, such as the Mitsunobu reaction.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include iodinated isovanillin derivatives, 2-cyclohexen-1-ol derivatives, and various oxidizing agents . Conditions often involve elevated temperatures and the use of solvents like THF (tetrahydrofuran) and chloroform .
Major Products
The major products formed from these reactions include narwedine and its derivatives, which are further processed to yield this compound .
Applications De Recherche Scientifique
Galanthamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Galanthamine hydrochloride exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This enhances cholinergic neuron function and signaling, which is crucial for cognitive processes such as memory and learning . Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting acetylcholine’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors . This dual action enhances its therapeutic efficacy compared to other acetylcholinesterase inhibitors .
Propriétés
Numéro CAS |
5072-47-9 |
|---|---|
Formule moléculaire |
C17H22ClNO3 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 |
Clé InChI |
USUHXXKCHSBMOS-XPSHAMGMSA-N |
SMILES isomérique |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
SMILES canonique |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Numéros CAS associés |
122584-15-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


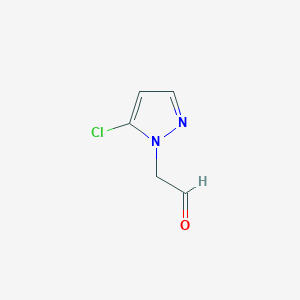

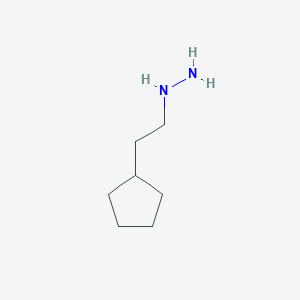
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)
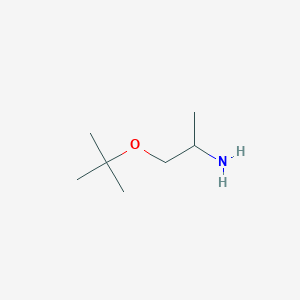

![N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440177.png)
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
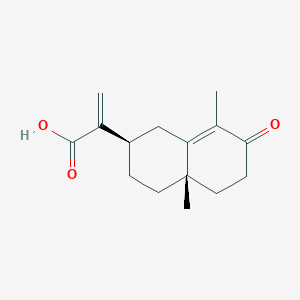
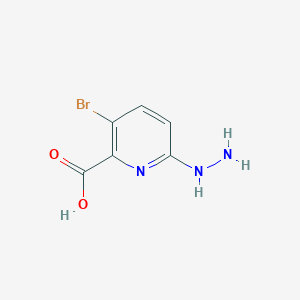
![Methyl (2E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate](/img/structure/B12440189.png)
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B12440193.png)
